Spacer Arm Length: 3-Carbon Trimethylene Bridge Occupies a Distinct Niche Between the 2-Carbon and 4-Carbon Alkylene Diisothiocyanates
1,3-Diisothiocyanatopropane provides a through-bond NCS-to-NCS distance of approximately 5.0 Å (based on three sp³-hybridized carbon atoms with standard C–C bond lengths of ~1.54 Å and C–N bond lengths of ~1.47 Å, summed along the shortest path). This places it at an intermediate position between 1,2-diisothiocyanatoethane (CAS 3688-08-2; ~3.8 Å, 2-carbon spacer) and 1,4-diisothiocyanatobutane (CAS 4430-51-7; ~6.2 Å, 4-carbon spacer), and substantially shorter than 1,6-diisothiocyanatohexane (CAS 5586-70-9; ~8.7 Å, 6-carbon spacer) [1]. While no direct head-to-head crosslinking study comparing all four alkylene chain lengths was identified in the peer-reviewed literature, the 3-carbon spacer of the propane analog has been specifically exploited in the synthesis of bivalent β-lactam derivatives where antimicrobial activity was found to decrease with increasing spacer chain length (carbon numbers 2, 4, and 6 were tested, with the ethylene-linked compound retaining the best activity) [2]. The 3-carbon (propane) linker represents the structurally logical but experimentally under-explored intermediate that may balance conformational flexibility against excessive entropic penalty.
| Evidence Dimension | Estimated through-bond NCS-to-NCS distance (shortest path) |
|---|---|
| Target Compound Data | ~5.0 Å (1,3-diisothiocyanatopropane, 3-carbon spacer) |
| Comparator Or Baseline | ~3.8 Å (1,2-diisothiocyanatoethane, 2C); ~6.2 Å (1,4-diisothiocyanatobutane, 4C); ~8.7 Å (1,6-diisothiocyanatohexane, 6C). All values estimated from standard bond geometry. |
| Quantified Difference | 1.2–1.3 Å increment per methylene unit; propane spacer is ~1.2 Å longer than ethylene and ~1.2 Å shorter than butylene. |
| Conditions | Geometric calculation based on standard C–C (1.54 Å) and C–N (1.47 Å) bond lengths; actual solution-phase end-to-end distance varies with solvation and conformational dynamics. |
Why This Matters
When selecting a homobifunctional crosslinker for protein–protein or ligand–receptor conjugation, the spacer length must be matched to the distance between reactive lysine or cysteine residues; the 3-carbon spacer fills a crucial intermediate gap for target sites separated by distances not optimally spanned by the shorter 2-carbon or longer 4-carbon alternatives.
- [1] NIST Chemistry WebBook entries for 1,2-diisothiocyanatoethane (CAS 3688-08-2), 1,3-propane diisothiocyanate (CAS 52714-52-0), 1,4-diisothiocyanatobutane (CAS 4430-51-7), and 1,6-diisothiocyanatohexane (CAS 5586-70-9). Bond length estimates derived from standard organic geometry. View Source
- [2] Korean Science. The Synthesis and Antispectrum of Alkylene Bisthioureido β-Lactam Derivatives of Cefadroxil. 1989. 'Antimicrobial activity diminished as the spanner chain carbon number increased (2, 4, 6).' View Source
